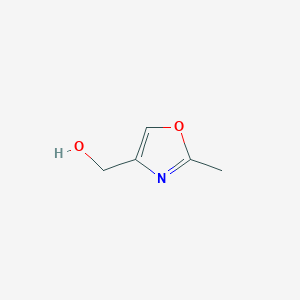

(2-Methyl-1,3-oxazol-4-yl)methanol

描述

Historical Development and Evolution of Oxazole (B20620) Chemistry

The journey of oxazole chemistry began in the late 19th and early 20th centuries. The first synthesis of an oxazole derivative, specifically 2-methyl-1,3-oxazole, was achieved in 1876. tandfonline.comijpsonline.com However, the field gained significant momentum with the discovery of penicillin during World War I, which contains an oxazole-related structural motif. tandfonline.comijpsonline.com A pivotal moment in the evolution of oxazole synthesis was the development of the Robinson-Gabriel synthesis in 1909 and 1910, which involves the intramolecular cyclization and dehydration of 2-acylamino ketones. ijpsonline.comcutm.ac.in Another significant contribution was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which utilizes a cyanohydrin and an aldehyde to produce 2,5-disubstituted oxazoles. wikipedia.org Over the years, numerous other synthetic methods have been established, including the Bredereck reaction, the Van Leusen synthesis, and various cycloisomerization reactions, expanding the accessibility and diversity of oxazole derivatives. tandfonline.comijpsonline.com

Fundamental Features of the Oxazole Heterocyclic System

The oxazole ring is a five-membered heterocycle with the molecular formula C₃H₃NO. numberanalytics.com It possesses a planar, unsaturated structure that confers a degree of aromaticity. numberanalytics.comyoutube.com

Aromaticity and Electronic Structure

The aromatic character of oxazole arises from the delocalization of six π-electrons within the planar ring, adhering to Hückel's rule. youtube.comslideshare.net All atoms in the ring are sp² hybridized, with each atom contributing a p-orbital to the π-system. tandfonline.comyoutube.com The oxygen atom contributes two electrons, the nitrogen atom one, and the three carbon atoms one each. tandfonline.com However, the aromaticity of oxazole is considered to be less pronounced than that of its sulfur-containing analog, thiazole. wikipedia.org The presence of the electronegative oxygen atom influences the electron distribution, leading to a pyridine-like nitrogen atom at position 3 and a furan-like oxygen atom at position 1. pharmaguideline.comtaylorandfrancis.com This electronic arrangement makes the oxazole ring susceptible to certain chemical reactions.

Positional Isomerism and Substituent Effects

The arrangement of heteroatoms in the oxazole ring gives rise to positional isomers, such as isoxazole, where the nitrogen atom is at position 2. wikipedia.orgresearchgate.net The placement of substituents on the oxazole ring significantly impacts its reactivity. The reactivity of the carbon atoms towards electrophilic substitution generally follows the order C4 > C5 > C2, although such reactions can be challenging unless the ring is activated by electron-donating groups. pharmaguideline.com Conversely, nucleophilic attack is favored at the C2 position, especially if an electron-withdrawing group is present at C4. pharmaguideline.com The acidity of the hydrogen atoms follows the order C2 > C5 > C4. tandfonline.com

Broader Academic and Research Context of Oxazole Derivatives

The unique structural and electronic properties of the oxazole ring have made it a valuable scaffold in various scientific disciplines. tandfonline.comnih.govnih.gov

Role as Privileged Scaffolds in Molecular Design

Oxazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. nih.govnortheastern.edunih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The oxazole ring's ability to participate in various non-covalent interactions allows it to interact with a wide range of enzymes and receptors. researchgate.netnih.gov This versatility has led to the incorporation of the oxazole motif into numerous compounds with diverse biological activities. nih.govnih.govderpharmachemica.com

属性

IUPAC Name |

(2-methyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPDSEDYUPFTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415960 | |

| Record name | (2-Methyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141567-53-5 | |

| Record name | (2-Methyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformations of 2 Methyl 1,3 Oxazol 4 Yl Methanol

Reactivity of the Hydroxymethyl Functional Group

The exocyclic hydroxymethyl group (-CH₂OH) is a primary alcohol and, as such, exhibits characteristic reactivity. It serves as a key handle for introducing a wide array of other functional groups through substitution, oxidation, and condensation reactions.

Nucleophilic Substitution Reactions

The hydroxyl group of (2-Methyl-1,3-oxazol-4-yl)methanol is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate these reactions, the hydroxyl group must first be converted into a more effective leaving group. A common strategy involves its transformation into a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270).

Once activated, the resulting tosylate or mesylate readily undergoes Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of halides, azides, cyanides, and other functional groups at the C4-methylene position, opening pathways to a broad range of 4-substituted-2-methyloxazole derivatives.

Oxidation Reactions (e.g., to Aldehydes and Carboxylic Acids)

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, (2-methyl-1,3-oxazol-4-yl)carbaldehyde, or the carboxylic acid, 2-methyl-1,3-oxazole-4-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. researchgate.net

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP) are effective for this transformation. vanderbilt.eduharvard.edu Conversely, stronger oxidizing agents will typically oxidize the primary alcohol directly to the carboxylic acid. vanderbilt.edu Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) and chromic acid (generated in situ from CrO₃ and aqueous acid, also known as the Jones reagent). researchgate.net

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| (2-Methyl-1,3-oxazol-4-yl)carbaldehyde | Manganese Dioxide (MnO₂) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temperature |

| (2-Methyl-1,3-oxazol-4-yl)carbaldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature |

| 2-Methyl-1,3-oxazole-4-carboxylic acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |

| 2-Methyl-1,3-oxazole-4-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature |

Condensation Reactions with Amines and Alcohols

The products derived from the oxidation of this compound are valuable intermediates for condensation reactions. The aldehyde, (2-methyl-1,3-oxazol-4-yl)carbaldehyde, can undergo condensation with primary amines to form Schiff bases (imines). This reaction is typically catalyzed by acid and involves the reversible formation of a hemiaminal intermediate followed by dehydration. nih.gov

The carboxylic acid derivative, 2-methyl-1,3-oxazole-4-carboxylic acid, can be condensed with amines to form amides. This transformation usually requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Esterification and Etherification Protocols

The hydroxymethyl group readily participates in esterification and etherification, providing access to a wide range of derivatives.

Esterification: Esters can be prepared by reacting this compound with carboxylic acids under acidic catalysis (Fischer esterification) or, more efficiently, by using more reactive carboxylic acid derivatives such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine).

Etherification: Ethers are commonly synthesized via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This alkoxide then acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl halide in an Sₙ2 reaction to form the desired ether. youtube.com

Reactivity of the Oxazole (B20620) Ring System

The 1,3-oxazole ring is an aromatic heterocycle, but it is considered electron-deficient compared to benzene (B151609) due to the electronegativity of the oxygen and nitrogen atoms. This generally makes it less reactive towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on Oxazole Nucleus

Electrophilic attack on the oxazole ring is generally difficult unless the ring is activated by electron-donating substituents. pharmaguideline.com In this compound, the ring is substituted at the C2 and C4 positions. The C2-methyl group and the C4-hydroxymethyl group are both considered activating groups. In electrophilic aromatic substitution reactions, these groups direct incoming electrophiles to the C5 position, which is the only unsubstituted carbon on the ring. tandfonline.comlibretexts.org

Typical electrophilic aromatic substitution reactions such as nitration and halogenation can be performed, though they may require carefully controlled conditions to avoid side reactions or degradation of the starting material. Friedel-Crafts reactions are generally not successful on oxazole rings, as the Lewis acid catalyst can complex with the ring nitrogen, leading to strong deactivation. youtube.com

| Reaction | Reagent(s) | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | (2-Methyl-5-nitro-1,3-oxazol-4-yl)methanol |

| Bromination | Br₂ in a suitable solvent | (5-Bromo-2-methyl-1,3-oxazol-4-yl)methanol |

| Chlorination | Cl₂ or N-Chlorosuccinimide (NCS) | (5-Chloro-2-methyl-1,3-oxazol-4-yl)methanol |

Nucleophilic Additions and Substitutions on the Ring

The oxazole ring in this compound and its derivatives can participate in nucleophilic addition reactions, particularly when the ring is activated. For instance, the formation of oxazolium salts enhances the electrophilicity of the ring, making it susceptible to attack by nucleophiles. The addition of nucleophiles like methanol (B129727) to N-bromooxazolium salts has been observed, leading to 4,5-addition or 2,5-addition products depending on the substitution pattern and reaction conditions. clockss.org

In some cases, nucleophilic addition can be a prelude to more complex transformations. For example, the reaction of some oxazoles with heterodienophiles can proceed through a nucleophilic addition mechanism followed by ring-opening and subsequent ring-closure to form new heterocyclic systems. clockss.org

Cycloaddition Reactions of the Oxazole Core

The oxazole ring system can function as a diene in Diels-Alder reactions, particularly when substituted with electron-withdrawing groups which enhances its electron-deficient character. This allows for reactions with electron-rich or simple alkenes and alkynes. These cycloaddition reactions are valuable for the synthesis of pyridine and furan (B31954) derivatives, which are common motifs in natural products. clockss.org

Furthermore, oxazoles can react with heterodienophiles such as those containing N=N, C=O, C=N, C=S, and N=O bonds. These reactions can occur both inter- and intramolecularly, yielding a variety of five-membered heterocyclic rings like triazolines, oxazolines, imidazolines, thiazolines, and oxadiazolines. clockss.org The reactivity of 2-amino-4-alkyl oxazoles with o-quinone methides has been shown to result in either [4+2] cycloaddition or 1,4-conjugate addition, depending on the electronic nature of the substituent at the 4-position. nih.gov

Ring-Opening and Rearrangement Reactions

The oxazole ring, while aromatic, can undergo ring-opening under certain conditions. For instance, bromination of oxazoles in a nucleophilic solvent like methanol can lead to ring-opened products alongside addition products. clockss.org

A more general and widely studied ring-opening reaction involves epoxides, which can be considered related to the oxazole core in terms of strained ring systems. The ring-opening of epoxides can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Ring-Opening: The epoxide oxygen is first protonated, creating a good leaving group. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the developing positive charge. libretexts.orglibretexts.orgmasterorganicchemistry.com This process occurs with an inversion of stereochemistry at the site of attack. libretexts.org

Base-Catalyzed Ring-Opening: Under basic conditions, a strong nucleophile attacks the less sterically hindered carbon of the epoxide in an SN2-type reaction. libretexts.orglibretexts.orgyoutube.com This also results in an inversion of stereochemistry. libretexts.org

These principles of epoxide ring-opening provide a model for understanding potential ring-opening pathways for activated oxazole derivatives.

Stereoselective and Regioselective Transformations of this compound Derivatives

The functional groups on this compound and its derivatives allow for stereoselective and regioselective transformations. The hydroxyl group can be a site for introducing chirality or can direct reactions to specific positions on the molecule.

For instance, in the context of epoxide ring-opening, the choice of acidic or basic conditions dictates the regioselectivity of the nucleophilic attack on an asymmetrical epoxide. libretexts.orglibretexts.org This control over regioselectivity is crucial in synthetic chemistry for obtaining a specific desired isomer.

While direct studies on stereoselective and regioselective transformations of this compound are not extensively detailed in the provided results, the principles from related systems are applicable. For example, the synthesis of regioisomeric 1,2-oxazole derivatives often involves controlling the cyclization step from a β-enamino ketoester intermediate. nih.gov

Multi-Component Reactions (MCRs) Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.org The this compound scaffold can be incorporated into MCRs to generate diverse and biologically relevant molecules.

The sequencing of MCRs with subsequent cyclization reactions is a particularly effective strategy for creating diverse heterocyclic scaffolds. nih.gov This approach, often referred to as the build/couple/pair strategy, allows for the generation of molecular complexity and diversity. nih.gov Isocyanide-based MCRs are especially versatile in this regard, enabling the synthesis of a wide array of different molecular frameworks. organic-chemistry.orgrug.nl The use of bifunctional starting materials in MCRs can lead to extended processes, such as the formation of coelenterazine (B1669285) analogues from an ABB'C type reaction. nih.gov

The table below summarizes some examples of MCRs that produce heterocyclic scaffolds, illustrating the potential for incorporating oxazole-containing building blocks.

| MCR Type | Reactants | Product Scaffold | Reference |

| Imidazoline Synthesis | Carbonyls, Amines, α-Acidic Isocyanides | 2-Imidazolines | nih.gov |

| Imidazolone Synthesis | Amines, α-Substituted Isocyanoacetates | 4-Imidazolones | nih.gov |

| Coelenterazine Analogue Synthesis | Aldehydes, Ethylenediamine, Methyl Isocyanoacetate | Coelenterazine Analogues | nih.gov |

| Mannich-type 4CR/Cycloaddition | Piperonal, Methylamine, Grignard Reagent, Acid Chloride | Isopavine Alkaloid | nih.gov |

Table 1: Examples of Multi-Component Reactions for Heterocyclic Synthesis

Advanced Spectroscopic and Computational Characterization of 2 Methyl 1,3 Oxazol 4 Yl Methanol

Comprehensive Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of (2-Methyl-1,3-oxazol-4-yl)methanol are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (oxygen and nitrogen) and the aromaticity of the oxazole (B20620) ring.

In the ¹H NMR spectrum, four distinct signals are expected: a singlet for the methyl protons, a singlet for the methylene (B1212753) protons of the hydroxymethyl group, a singlet for the lone proton on the oxazole ring, and a broad singlet for the hydroxyl proton, which may exchange with trace amounts of water in the solvent.

The ¹³C NMR spectrum is expected to display five signals, one for each of the five carbon atoms in the molecule. The carbon atoms of the oxazole ring will appear in the aromatic region, with the carbon atom bonded to both oxygen and nitrogen (C2) appearing at a characteristic downfield shift. The chemical shifts for the methyl and methylene carbons will be found in the upfield region.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.4 | Singlet | 3H |

| -CH₂OH | ~4.5 | Singlet | 2H |

| -OH | Variable (e.g., ~2.5-4.0) | Broad Singlet | 1H |

| Oxazole C5-H | ~7.5 | Singlet | 1H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~14 |

| -CH₂OH | ~55 |

| Oxazole C5 | ~128 |

| Oxazole C4 | ~140 |

| Oxazole C2 | ~161 |

To confirm the assignments from 1D NMR and to establish the connectivity of the molecular framework, a suite of 2D NMR experiments is employed. columbia.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks are expected in a COSY spectrum as there are no adjacent, non-equivalent protons to show spin-spin coupling. The presence of only singlets in the 1D ¹H NMR spectrum would be consistent with this. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). columbia.edu It is a highly sensitive technique that would be used to definitively assign each proton signal to its attached carbon. Expected correlations would be observed between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and the oxazole C5-H proton and the C5 carbon. columbia.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu It is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The methyl protons and the oxazole C2 carbon.

The methylene protons and the oxazole C4 and C5 carbons.

The oxazole C5-H proton and the oxazole C4 and C2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining stereochemistry and conformation. For this molecule, NOESY would show correlations between the protons of the methyl group at C2 and the oxazole proton at C5, and between the methylene protons at C4 and the oxazole proton at C5, confirming their proximity on the heterocyclic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H bond of the alcohol, C-H bonds, the C=N bond of the oxazole ring, and C-O bonds.

Predicted IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |

| Alkyl/Aryl | C-H stretch | 2850-3100 | Medium-Strong |

| Oxazole Ring | C=N stretch | 1600-1680 | Medium |

| Oxazole Ring | C=C stretch | 1450-1600 | Medium-Weak |

| Alcohol | C-O stretch | 1050-1250 | Strong |

The broadness of the O-H stretching band is a result of hydrogen bonding between molecules. The exact positions of the C=N and C=C stretching vibrations provide insight into the electronic structure of the oxazole ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In this technique, a molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) is measured. chemguide.co.uk The high instability of this ion often leads to its fragmentation into smaller, charged pieces, creating a unique fragmentation pattern that can be used for structural elucidation. chemguide.co.ukdocbrown.info

For this compound (C₅H₇NO₂), the nominal molecular weight is 113 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 113 | [C₅H₇NO₂]⁺• | (Molecular Ion) |

| 112 | [C₅H₆NO₂]⁺ | H• |

| 83 | [C₄H₅NO]⁺• | CH₂O |

| 82 | [C₄H₄NO]⁺ | •CHO |

| 69 | [C₄H₅N]⁺• | CO₂ |

| 42 | [C₂H₂N]⁺ | C₃H₅O₂• |

The fragmentation process is often initiated by the loss of an electron from one of the heteroatoms. Common fragmentation pathways would include the loss of a hydrogen radical from the molecular ion to form a stable oxonium ion (m/z 112), cleavage of the C-C bond to lose the hydroxymethyl group as formaldehyde (B43269) (CH₂O, 30 Da) to give a fragment at m/z 83, or cleavage of the oxazole ring itself. uni-saarland.delibretexts.org

Quantum Chemical and Theoretical Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer powerful insights into the electronic structure, geometry, and spectroscopic properties of molecules, complementing experimental data. nih.govmdpi.com For this compound, these computational methods can be used to:

Optimize Molecular Geometry: Calculations can determine the most stable three-dimensional arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies. mdpi.com Comparing these predicted spectra with experimental results can aid in the confirmation of the structure.

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

Map Electrostatic Potential (MEP): An MEP surface visually represents the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen and nitrogen atoms of the oxazole ring and the hydroxyl oxygen would be expected to be regions of high electron density.

These theoretical investigations provide a deeper understanding of the molecule's intrinsic properties that govern its behavior and reactivity, offering a bridge between its static structure and dynamic chemical nature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is widely employed for calculating the optimized molecular geometry, where the molecule is at its lowest energy state. researchgate.net DFT methods, such as the popular B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict structural parameters like bond lengths and angles with high accuracy. nih.govirjweb.com

For this compound, a geometry optimization would reveal the precise three-dimensional arrangement of its atoms. The planarity of the oxazole ring, a key feature of its aromaticity, would be confirmed. tandfonline.comsemanticscholar.org The calculations would also define the rotational conformation of the methyl and hydroxymethyl substituents relative to the ring.

Table 1: Representative Calculated Bond Lengths for Oxazole and Methanol (B129727) Moieties

| Bond | Molecule Fragment | Typical Calculated Bond Length (Å) | Reference |

|---|---|---|---|

| O1–C2 | Oxazole Ring | 1.391 | researchgate.net |

| C2–N3 | Oxazole Ring | 1.301 | researchgate.net |

| N3–C4 | Oxazole Ring | 1.417 | researchgate.net |

| C4–C5 | Oxazole Ring | 1.353 | researchgate.net |

| C5–O1 | Oxazole Ring | 1.404 | researchgate.net |

| C-O | Methanol | ~1.427 | nist.gov |

| O-H | Methanol | ~0.971 | nist.gov |

| C-H | Methanol (Methyl Group) | ~1.096 | nist.gov |

Note: Data is based on DFT/B3LYP/6-31G* calculations for oxazole researchgate.net and experimental data for methanol nist.gov. The actual bond lengths in this compound would be influenced by the electronic effects of the substituents.*

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comaimspress.com A smaller gap generally implies higher reactivity. irjweb.com

Calculations on related oxazole derivatives show that substitution significantly alters the HOMO-LUMO gap, thereby tuning the molecule's reactivity. irjweb.comresearchgate.net

Table 2: Representative FMO Energies and Energy Gaps for Oxazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Oxazole Derivative 1A | -5.652 | -0.808 | 4.844 | irjweb.com |

| Generic Triazine Derivative | -6.297 | -1.810 | 4.487 | irjweb.com |

| Methanol/Simmondsin Complex | - | - | 5.140 | dergipark.org.tr |

Note: The values presented are for illustrative purposes from studies on various heterocyclic compounds to demonstrate typical energy ranges.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.delibretexts.org It maps the electrostatic potential onto the molecule's electron density surface. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. irjweb.comresearchgate.net Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential would be concentrated around the electronegative nitrogen atom of the oxazole ring and the oxygen atom of the hydroxymethyl group. These sites represent the primary centers for hydrogen bonding and electrophilic interactions. Conversely, the most positive potential would be located on the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack and hydrogen bond donation. The hydrogen atoms of the methyl group and the ring would exhibit moderately positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of chemical bonding and electron delocalization within a molecule. It translates the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. NBO analysis is particularly useful for quantifying hyperconjugative interactions, charge transfer, and bond character (e.g., ionicity and hybridization).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict how a molecule's conformation changes and how it interacts with its environment, such as a solvent. arxiv.orgnih.gov

An MD simulation of this compound, particularly in an aqueous solution, would provide critical insights into its dynamic behavior. The primary focus would be on the conformational flexibility of the C4-C(H₂)OH bond, revealing the preferred rotational orientations (rotamers) of the hydroxymethyl group. Furthermore, the simulation would map the intermolecular interactions between the solute and solvent. It would explicitly show the formation, duration, and geometry of hydrogen bonds between the molecule's hydroxyl group (as both a donor and acceptor) and the ring nitrogen (as an acceptor) with surrounding water molecules. nih.gov Such simulations are crucial for understanding the molecule's solvation and how it behaves in a biological context.

Correlation of Computational Descriptors with Experimental Observations

A key validation of computational methods is the correlation of calculated properties with experimental data. DFT calculations, for instance, can predict spectroscopic properties that can be directly compared with experimental measurements.

Vibrational Spectra: Calculated vibrational frequencies (using DFT) can be correlated with experimental Infrared (IR) and Raman spectra. A study on the parent oxazole molecule demonstrated excellent concordance between vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level and the experimental mid-IR spectrum. nih.gov This allows for precise assignment of spectral bands to specific molecular motions, such as C-H stretches, ring breathing modes, and the O-H stretch of the methanol group.

Electronic Spectra: Time-dependent DFT (TD-DFT) can calculate electronic transition energies, which correspond to absorption maxima (λmax) in UV-Visible spectra. This allows for the interpretation of electronic transitions, often corresponding to HOMO→LUMO excitations.

NMR Spectra: Chemical shifts for ¹H and ¹³C nuclei can be calculated and compared with experimental NMR data. This correlation helps in confirming the molecular structure and understanding the electronic environment of each atom.

By establishing a strong correlation between computed descriptors and experimental results for related compounds, confidence in the predictive power of these computational models for this compound is significantly enhanced. researchgate.net

Applications of 2 Methyl 1,3 Oxazol 4 Yl Methanol and Its Derivatives in Cutting Edge Research

Medicinal Chemistry and Rational Drug Design

The 1,3-oxazole ring is recognized as a "privileged scaffold" in medicinal chemistry. This is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological receptors and enzymes. acs.org The structural rigidity and electronic properties of the oxazole (B20620) ring make it an attractive component in the design of new therapeutic agents.

Exploration as Pharmacophore Scaffolds for Bioactive Molecules

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The structure of (2-Methyl-1,3-oxazol-4-yl)methanol presents key features that make it an excellent pharmacophore scaffold. The hydroxymethyl group at the C4 position can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the oxazole ring can also accept hydrogen bonds. The methyl group at the C2 position provides a specific steric feature that can influence binding affinity and selectivity.

The oxazole framework is a common motif in a wide range of biologically active natural products and synthetic compounds. researchgate.netacs.org Its utility as a pharmacophore has been demonstrated in the development of compounds with diverse therapeutic applications, including antimicrobial and anticancer agents. nih.govnih.gov The ability to readily modify the substituents at different positions of the oxazole ring allows for the fine-tuning of the molecule's properties to optimize its interaction with a biological target.

Development of Enzyme Inhibitors and Receptor Ligands

The this compound scaffold has been explored for the development of various enzyme inhibitors and receptor ligands. The oxazole core can serve as a bioisostere for other chemical groups like amides and esters, offering improved metabolic stability and pharmacokinetic profiles. nih.gov

Derivatives of the oxazole scaffold have shown significant potential as anticancer agents. For instance, a series of 1,3-oxazol-4-yltriphenylphosphonium salts were synthesized and evaluated for their in vitro anticancer activity. nih.gov Several of these compounds demonstrated potent activity against a panel of cancer cell lines, with GI50 values in the sub-micromolar range. nih.gov Another study reported the synthesis of 1,3,4-oxadiazole (B1194373) derivatives that exhibited significant cytotoxic profiles against human lung cancer and rat glioma cell lines. dp.tech

Furthermore, oxazolone (B7731731) derivatives of cinnamic acid have been identified as inhibitors of human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease. core.ac.uk These compounds showed reversible inhibition of hAChE with IC50 values ranging from 9 to 246 μM. core.ac.uk

Below is a table summarizing the biological activities of some oxazole derivatives:

Table 1: Examples of Bioactive Oxazole Derivatives| Compound Class | Target/Activity | Key Findings |

|---|---|---|

| 1,3-Oxazol-4-yltriphenylphosphonium salts | Anticancer | Potent activity against various cancer cell lines (GI50 = 0.3-1.1 μM). nih.gov |

| 4-Benzylidene oxazolone derivatives | Acetylcholinesterase (AChE) inhibition | Reversible inhibition of hAChE with IC50 values from 9 to 246 μM. core.ac.uk |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological performance of a lead compound. For oxazole derivatives, SAR studies have revealed key structural features that influence their activity.

In a study on 1,3-oxazol-4-ylphosphonium salts with anticancer activity, it was found that the presence of phenyl or 4-methylphenyl groups at both the C2 and C5 positions of the oxazole ring was critical for their anticancer efficacy. nih.gov This highlights the importance of aromatic substituents in mediating the interaction with the biological target.

For a series of 2-amino-4-thiazole-containing renin inhibitors, which share a similar five-membered heterocyclic core, extensive SAR studies were conducted to optimize their potency and selectivity. nih.gov These studies systematically explored the effects of different substituents at various positions of the heterocyclic ring.

The general principles of SAR for oxazole derivatives often involve modulating the lipophilicity, electronic properties, and steric bulk of the substituents to achieve optimal binding and biological effect. acs.orgnih.gov The hydroxymethyl group in this compound offers a convenient handle for derivatization to explore these relationships.

Role in Targeting Specific Biological Pathways and Molecular Mechanisms

Derivatives of the this compound scaffold have been implicated in the modulation of specific biological pathways, particularly in the context of cancer and neurodegenerative diseases.

In cancer, some oxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. dp.tech For example, certain 1,3,4-oxadiazole derivatives were found to induce apoptosis at a higher ratio than the standard drug cisplatin (B142131) and to cause cell cycle arrest in the G0/G1 phase. dp.tech Matrix COMPARE analysis of a highly active 1,3-oxazol-4-ylphosphonium salt showed a strong correlation with standard anticancer agents known to directly disrupt mitochondrial function, suggesting this as a potential mechanism of action. nih.gov

In the context of neurodegenerative disorders, oxazole-containing compounds have been investigated for their neuroprotective effects. rsc.org While direct studies on this compound are limited, related heterocyclic compounds have shown potential in models of Parkinson's disease. rsc.org

Material Science and Advanced Materials

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of novel polymers with specialized functions. The hydroxyl group provides a reactive site for polymerization or for grafting onto existing polymer chains.

Development of Functional Polymers and Polyolefins

Functional polymers are macromolecules that possess specific chemical groups that impart desired properties or allow for further chemical modification. The synthesis of functional polymers often involves the use of monomers that contain these functional groups. The hydroxymethyl group of this compound makes it a potential candidate for creating functional polymers.

One major class of polymers where oxazole-containing monomers are relevant is poly(2-oxazoline)s (PAOx). These are typically synthesized via cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. While this compound itself is an oxazole, its derivatives or related oxazoline (B21484) structures could be used in CROP. The hydroxyl group could act as an initiator for the polymerization or be incorporated as a side chain to create hydrophilic or reactive polymers. The synthesis of polymers with heterocyclic units is an active area of research for creating materials with high thermal stability and specific electronic properties. acs.org

In the realm of polyolefins, which are typically non-functional polymers, the incorporation of functional groups is a major challenge and an area of intense research. One approach is through the use of specialized catalysts. Research has shown that vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands are active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. nih.gov This demonstrates a direct link between oxazole-containing molecules and the production of functional polyolefins. The position of the methyl substituent on the ligand was found to have a considerable impact on the catalyst's performance and the microstructure of the resulting copolymer.

Table 2: Vanadium Catalysts with Oxazole-Oxazoline Ligands for Ethylene Polymerization

| Catalyst | Ligand Structure | Activity (kg PE / (mol V * h)) |

|---|---|---|

| L1-V | 4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole | 2300 |

| L2-V | 4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole | 1200 |

| L3-V | 4-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-1,3-oxazole | 4800 |

Data sourced from a study on ethylene polymerization at 0.5 MPa and 30 °C.

This research opens up possibilities for using ligands derived from or similar to this compound in transition-metal catalyzed olefin polymerization to create novel polyolefin materials with tailored properties. nih.gov

Catalysis and Ligand Design for Transition Metal Catalysts

The nitrogen atom in the oxazole ring of this compound and its derivatives provides an effective coordination site for transition metals, making these compounds and their derivatives attractive as ligands in catalysis. While direct research on the catalytic applications of this compound itself is not extensively documented, the broader class of oxazole-containing ligands has seen significant exploration.

Derivatives of this compound can be modified to create bidentate or multidentate ligands, which are highly desirable for forming stable and catalytically active metal complexes. For instance, naturally occurring oxazole structural units have been utilized as ligands for vanadium catalysts in polymerization reactions. mdpi.com Specifically, methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles have been used to synthesize vanadium complexes that are active catalysts for both ethylene polymerization and ethylene-norbornene copolymerization. mdpi.com The position of the methyl group on the ligand has a notable influence on the catalytic performance and the properties of the resulting polymers. mdpi.com

The design of these ligands often draws inspiration from natural products that contain pyridine-oxazole motifs, which are known to form stable complexes with transition metals. mdpi.com This suggests a promising avenue for the future development of catalysts based on this compound, where the core structure can be systematically modified to fine-tune the electronic and steric properties of the resulting metal complexes for specific catalytic applications.

Applications in Organic Electronics (e.g., Organic Semiconductors, Photovoltaic Cells)

The field of organic electronics leverages the unique properties of carbon-based molecules for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The electronic characteristics of the constituent organic materials are paramount to the performance of these devices.

While specific studies focusing on this compound in organic electronics are limited, the foundational oxazole structure is a component of larger, more complex molecules that have been investigated for such applications. The planar and aromatic nature of the oxazole ring can facilitate π-stacking interactions, which are crucial for charge transport in organic semiconductors. researchgate.net

For example, quinoline (B57606) derivatives, which can be synthesized using heterocyclic building blocks, have been explored for their luminescent, fluorescent, and optoelectronic properties, including their use in thin films and photodiodes for photovoltaic applications. nih.gov The synthesis of complex heterocyclic systems, which may incorporate oxazole moieties, is a key strategy in developing novel materials for organic electronics.

Exploration in Optoelectronic Materials (e.g., Fluorescent Compounds)

The inherent electronic structure of the oxazole ring makes it a candidate for inclusion in fluorescent compounds. The development of novel fluorophores is a significant area of research with applications in bioimaging, sensing, and display technologies.

Quinolines, which can be constructed from various heterocyclic precursors, have been noted for their fluorescent properties. nih.gov The synthesis of hybrid molecules that couple different heterocyclic systems is a common strategy to create compounds with enhanced or novel photophysical properties. For instance, the synthesis of novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles has been reported, demonstrating the potential of combining different heterocyclic rings to generate new chromophores. nih.gov

Although direct research on the fluorescent properties of this compound is not widely available, its potential as a building block in the synthesis of more complex fluorescent molecules is evident. The ability to functionalize the oxazole ring and the methanol (B129727) group allows for the systematic tuning of the electronic and photophysical properties of the resulting compounds.

Role as Versatile Building Blocks in Complex Organic Synthesis

This compound serves as a valuable C1 building block in the intricate field of organic synthesis. dntb.gov.uanih.govunimi.itspringernature.com Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to construct more complex molecular architectures. The methanol group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in substitution reactions. The oxazole ring itself can participate in various chemical transformations.

The use of methanol and its derivatives as C1 sources is a growing area of interest in sustainable chemistry, aiming to replace more toxic or expensive reagents. nih.govspringernature.com Transition-metal catalyzed reactions often employ methanol as a methylating agent or as a source of formaldehyde (B43269) in "Borrowing Hydrogen" strategies. springernature.com

Construction of Natural Product Analogues

Natural products are a rich source of inspiration for the development of new therapeutic agents and biological probes. However, their complex structures often pose significant synthetic challenges. The synthesis of natural product analogues, which retain key structural features while being more accessible synthetically, is a crucial strategy in medicinal chemistry. rsc.org

Oxazole-containing peptides, many of which are of marine origin, represent an intriguing family of natural products with a wide range of biological activities. mdpi.com The synthesis of analogues of these natural products often involves the construction of the core oxazole ring. For example, the synthesis of analogues of the natural product IB-01211 has been achieved using concatenated azoles, highlighting the importance of oxazole-containing building blocks. researchgate.net

Synthesis of Complex Heterocyclic Systems

The oxazole moiety is a fundamental component of many complex heterocyclic systems. The ability to use this compound as a starting material provides a direct entry into a variety of more elaborate heterocyclic structures.

The synthesis of 1,3-polyheterocyclic systems has been achieved through copper-catalyzed reactions of aminoalcohols and diaminoalkanes in the presence of methanol. unimi.itresearchgate.net In these reactions, methanol can act as both a solvent and a reagent, contributing a carbon atom to the newly formed heterocyclic ring. unimi.itresearchgate.net This methodology allows for the efficient construction of five-, six-, and seven-membered polyheterocyclic rings. unimi.itresearchgate.net

Moreover, the synthesis of imidazole-containing 1,3,4-oxadiazole moieties has been reported, showcasing the combination of different heterocyclic rings to create novel compounds with potential biological activity. mdpi.com The versatility of this compound as a building block is further underscored by its potential use in the synthesis of other heterocyclic systems, such as those containing 1,2-oxazole or 1,2,4-oxadiazole (B8745197) rings. nih.govbeilstein-journals.org

Reagents in Diverse Chemical Transformations

Beyond its role as a structural component, this compound and its derivatives can act as reagents in a variety of chemical transformations. The methanol functional group can be readily converted into other functionalities, expanding its synthetic utility.

For example, the oxidation of the methanol group to an aldehyde provides an electrophilic center for subsequent carbon-carbon bond-forming reactions. The oxazole ring itself can influence the reactivity of adjacent functional groups and can be a directing group in certain transformations.

The broader context of using simple alcohols like methanol as reagents in transition-metal catalyzed reactions is well-established. nih.govspringernature.com These reactions often involve the in-situ generation of reactive intermediates, such as aldehydes or imines, which then participate in further transformations to build molecular complexity. springernature.com This principle can be extended to functionalized alcohols like this compound, opening up possibilities for its use in a wide array of synthetic methodologies.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methyl-1,3-oxazol-4-yl)methanol in laboratory settings?

- Methodological Answer : The compound can be synthesized via cyclization reactions or using Grignard reagents. A common approach involves reacting 2-methyl-1,3-oxazole with a phenyl derivative under reflux conditions in polar solvents (e.g., ethanol or methanol). For example, a Grignard reagent derived from phenylmagnesium bromide can react with 2-methyl-1,3-oxazole to yield the methanol-substituted product. Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst choice (e.g., POCl₃ for cyclization) are critical for optimizing yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

-

NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxazole ring substitution pattern and methanol group (e.g., δ 4.5–5.0 ppm for -CH₂OH).

-

IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹) and C=N/C-O bonds (1600–1700 cm⁻¹).

-

Mass Spectrometry : Molecular ion peaks (e.g., m/z 141.17 for C₇H₁₁NO₂) and fragmentation patterns to validate structure .

Spectroscopic Data (Example from Analogous Compounds) ¹H NMR (CDCl₃) : δ 2.4 (s, 3H, CH₃), 4.6 (s, 2H, CH₂OH), 6.8–7.2 (m, aromatic H) IR (KBr) : 3450 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N)

Q. What are the common applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for bioactive molecules. Its oxazole ring and hydroxyl group enable interactions with enzymes (e.g., kinases) or receptors. Applications include:

- Antimicrobial Agents : Modifying the methyl or methanol groups to enhance binding to bacterial targets.

- Anticancer Studies : Screening against cancer cell lines (e.g., MTT assays) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities. Steps include:

Target Selection : Identify proteins (e.g., EGFR kinase) with resolved crystal structures (PDB).

Ligand Preparation : Optimize the compound’s geometry using Gaussian or similar software.

Docking Analysis : Assess binding modes and interaction energies (e.g., hydrogen bonds with active-site residues). Validate with in vitro assays .

Q. How can contradictions in crystallographic data for this compound be resolved?

- Methodological Answer : Use dual refinement strategies:

- SHELXL : Refine against high-resolution data, adjusting occupancy and thermal parameters for disordered atoms.

- Validation Tools : Check for outliers using R-factor metrics, ADPs, and PLATON’s validation suite. Address twinning or pseudosymmetry with SHELXD .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the oxazole ring.

- Bioassay Profiling : Test derivatives against target enzymes (e.g., IC₅₀ measurements) and correlate substituent effects with activity.

- Data Analysis : Use QSAR models to identify critical physicochemical parameters (e.g., logP, polar surface area) .

Q. What strategies address solubility challenges during in vitro testing?

- Methodological Answer :

- Solvent Optimization : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.

- Prodrug Design : Esterify the methanol group to enhance lipophilicity, then hydrolyze in vivo .

Q. How is experimental phasing applied in crystallography for this compound?

- Methodological Answer : For novel derivatives, employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。